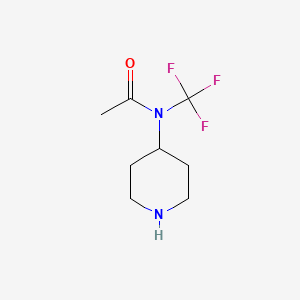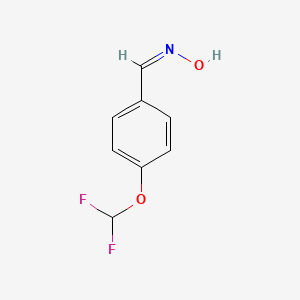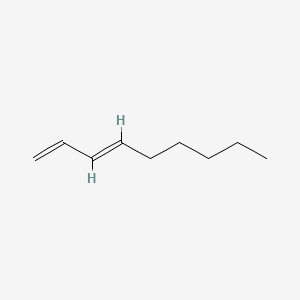
1,3-Nonadiene, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Nonadiene, (E)-, also known as (E)-1,3-Nonadiene, is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. The compound is characterized by its linear structure and the presence of conjugated double bonds, which contribute to its reactivity and versatility in chemical reactions .
Vorbereitungsmethoden
1,3-Nonadiene, (E)- can be synthesized through various methods. One common synthetic route involves the polymerization of 1,3-alkadienes using a DEAB initiator. This process results in the formation of ester-telechelic polynonadiene, which can then be hydrogenated using a copper chromite catalyst to yield the desired compound . Industrial production methods often involve similar polymerization and hydrogenation steps, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
1,3-Nonadiene, (E)- undergoes a variety of chemical reactions due to its conjugated double bonds. Some of the common reactions include:
Oxidation: The compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The double bonds in 1,3-Nonadiene, (E)- can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Cycloaddition: The compound can undergo cycloaddition reactions with alkynes, leading to the formation of cyclohexadienes or cyclobutenes.
Common reagents and conditions used in these reactions include cobalt catalysts, ethylene, and various ligands. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Nonadiene, (E)- has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism by which 1,3-Nonadiene, (E)- exerts its effects is primarily through its conjugated double bonds. These bonds allow the compound to participate in various chemical reactions, including cycloaddition and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in cycloaddition reactions, the compound reacts with alkynes to form cyclohexadienes or cyclobutenes through a series of intermediate steps involving the formation of π-complexes and subsequent bond rearrangements .
Vergleich Mit ähnlichen Verbindungen
1,3-Nonadiene, (E)- can be compared to other similar compounds, such as:
1,3-Butadiene: A smaller diene with similar reactivity but different physical properties.
1,3-Hexadiene: Another diene with a shorter carbon chain, leading to different reactivity and applications.
1,3-Octadiene: A compound with similar reactivity but different industrial uses.
The uniqueness of 1,3-Nonadiene, (E)- lies in its specific structure and the presence of conjugated double bonds, which confer distinct reactivity and versatility in chemical reactions .
Eigenschaften
CAS-Nummer |
56700-77-7 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
(3E)-nona-1,3-diene |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6,8-9H2,2H3/b7-5+ |
InChI-Schlüssel |
CLNYHERYALISIR-FNORWQNLSA-N |
Isomerische SMILES |
CCCCC/C=C/C=C |
Kanonische SMILES |
CCCCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
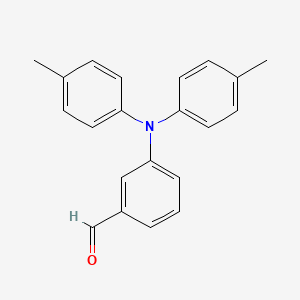
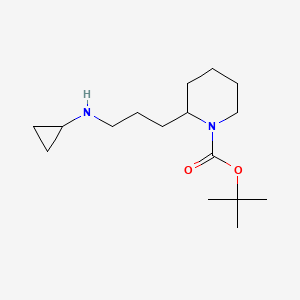
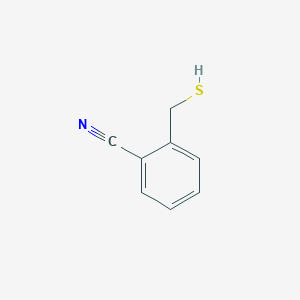
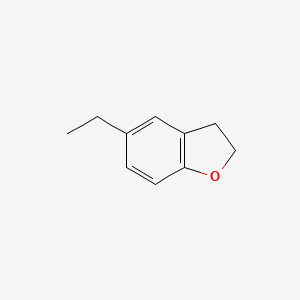
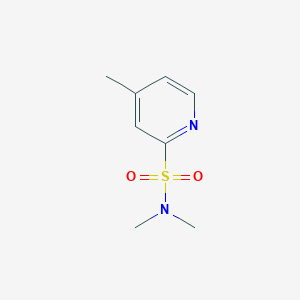
![2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13958418.png)
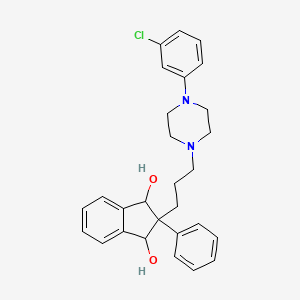
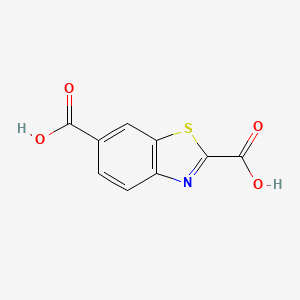
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)

